1-(4-Chlorobenzyl)-2-oxo-6-(trifluoromethyl)-1,2-dihydro-3-pyridinecarbonitrile
Overview
Description
The compound “1-(4-Chlorobenzyl)-2-oxo-6-(trifluoromethyl)-1,2-dihydro-3-pyridinecarbonitrile” is a complex organic molecule that contains several functional groups. It has a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The pyridine ring is substituted with a 4-chlorobenzyl group at the 1-position, a trifluoromethyl group at the 6-position, and a nitrile group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine ring, a benzyl group, and a trifluoromethyl group would contribute to the overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. The pyridine ring, being aromatic, might undergo electrophilic substitution reactions. The nitrile group could be hydrolyzed to a carboxylic acid under acidic or basic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the polar nitrile group and the electronegative fluorine atoms in the trifluoromethyl group could affect its solubility and reactivity .Scientific Research Applications
Synthesis and Chemical Reactions
1-(4-Chlorobenzyl)-2-oxo-6-(trifluoromethyl)-1,2-dihydro-3-pyridinecarbonitrile, a pyridine derivative, is involved in various synthetic processes. For instance, its chlorinated analogs react with alkyl- and arylamines, leading to the formation of different 4-alkylamino- and 4-arylamino-3-pyridinecarbonitriles (Azuma et al., 2003). Additionally, similar compounds have been employed in the synthesis of a range of pyridine and fused pyridine derivatives, contributing to the exploration of new chemical entities (Al-Issa, 2012).
Applications in Organic Chemistry
This chemical is integral in organic chemistry, especially in the synthesis of fluorocarbon derivatives of nitrogen. For example, it reacts with pyridinium alkoxycarbonylmethylides, leading to the formation of imidazo[1,2-a]pyridines, which are essential in fluorocarbon chemistry (Banks et al., 1986). Novel compounds, such as 4,6-diaryl-2-oxo(imino)-1,2-dihydro-pyridine-3-carbonitriles, are also synthesized using related chemicals, which are significant for advancing organic synthetic methodologies (Khalifa et al., 2017).
Development of New Pharmaceuticals
These pyridine derivatives play a role in the development of new pharmaceutical compounds. For instance, certain derivatives have shown potential as cAMP PDE III inhibitors, which are relevant in the study of cardiotonic agents (Fossa et al., 1997). Moreover, the compound's derivatives have been synthesized for the exploration of new drugs with potential therapeutic applications.
Exploration in Heterocyclic Chemistry
The compound is instrumental in heterocyclic chemistry. Its derivatives are used in synthesizing various heterocyclic compounds, contributing to the exploration and understanding of heterocyclic chemistry. These include the synthesis of triazine derivatives, which expands the scope of heterocyclic compounds (Khrustaleva et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-2-oxo-6-(trifluoromethyl)pyridine-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3N2O/c15-11-4-1-9(2-5-11)8-20-12(14(16,17)18)6-3-10(7-19)13(20)21/h1-6H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMDGIICKVYYCBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=CC=C(C2=O)C#N)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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